![molecular formula C20H20N4O5S2 B2381313 methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate CAS No. 896383-36-1](/img/structure/B2381313.png)
methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate
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Overview
Description
Methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate is a useful research compound. Its molecular formula is C20H20N4O5S2 and its molecular weight is 460.52. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Properties
Quinazoline derivatives have garnered attention for their anti-cancer potential. Researchers have explored their effects on various cancer cell lines, including breast, lung, and colon cancers. The compound may exhibit cytotoxicity or inhibit specific cancer-related pathways. Further studies are needed to elucidate its precise mechanisms and potential as an anti-cancer agent .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Quinazoline derivatives, including the compound you specified, have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways, suppress cytokine production, or inhibit enzymes involved in inflammation. Investigating their effects in animal models and clinical trials is essential for validation .
Anti-Bacterial Applications
Quinazoline derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds could serve as leads for developing novel antibiotics. The compound might exhibit selective antibacterial effects, making it a potential candidate for further exploration .
Analgesic Properties
Pain management remains a critical area of research. Some quinazoline derivatives possess analgesic properties. Investigating the compound’s interactions with pain receptors and its potential as a pain-relieving agent could be valuable .
Anti-Viral Potential
Viruses pose significant health challenges. Quinazoline derivatives have been studied for their anti-viral effects. The compound you specified might inhibit viral replication or entry. Further virological assays are necessary to validate its anti-viral activity .
Anti-Tuberculosis Activity
Tuberculosis (TB) remains a global health concern. Quinazoline derivatives have been explored as anti-TB agents. The compound could potentially target Mycobacterium tuberculosis. In vitro and in vivo studies are crucial to assess its efficacy against TB .
Mechanism of Action
Target of Action
It’s known that quinazoline derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases including cancer, inflammation, bacterial infections, and more .
Mode of Action
Quinazoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target.
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These could include pathways related to cell growth and proliferation, inflammation, bacterial growth, and more .
Result of Action
Given the wide range of biological activities exhibited by quinazoline derivatives, the effects could potentially include inhibition of cell growth, reduction of inflammation, inhibition of bacterial growth, and more .
properties
IUPAC Name |
methyl 2-[[3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carbonyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-29-14(25)9-21-17(26)10-6-7-12-13(8-10)24-16(23-18(12)27)15(31-20(24)30)19(28)22-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,21,26)(H,22,28)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHFECCYISEULC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NC4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate |
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